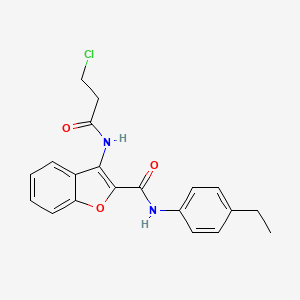

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(3-chloropropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-2-13-7-9-14(10-8-13)22-20(25)19-18(23-17(24)11-12-21)15-5-3-4-6-16(15)26-19/h3-10H,2,11-12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDACCBPRPRGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using carboxylic acid derivatives and amines.

Attachment of Chloropropanamido Substituent: The chloropropanamido group can be attached through nucleophilic substitution reactions involving chlorinated intermediates and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The chloropropanamido group may participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce new amide derivatives.

Aplicaciones Científicas De Investigación

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or tool compound in biological studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological targets and pathways. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Key Structural Differences

The compound shares structural homology with other benzofuran carboxamides, differing primarily in substituents on the phenyl ring and the amide side chain. Below is a comparative analysis based on molecular data and substituent effects:

Substituent Impact on Properties

Phenyl Ring Substitution: 4-Ethylphenyl (Target Compound): The ethyl group introduces moderate hydrophobicity and steric bulk compared to chlorinated analogs. This may enhance membrane permeability in biological systems . However, the bulky diphenylpropanamido side chain in this analog could reduce solubility . 3-Chlorophenyl (CAS 888464-40-2): Meta-chlorination alters electronic distribution and may affect metabolic stability compared to para-substituted derivatives .

Amide Side Chain Variations :

- 3-Chloropropanamido (Target Compound) : The chloroalkyl chain offers flexibility and moderate polarity, balancing solubility and lipophilicity.

- 3,3-Diphenylpropanamido (CAS 887895-87-6) : The diphenyl group significantly increases molecular weight (489.97 vs. 377.22) and hydrophobicity, likely reducing aqueous solubility but enhancing binding to hydrophobic pockets .

Research Implications

- Medicinal Chemistry : The target compound’s balanced substituents make it a candidate for lead optimization in drug discovery, particularly for targets requiring moderate hydrophobicity (e.g., kinase inhibitors).

- Agrochemical Potential: Chlorinated benzofuran derivatives are often explored as fungicides or herbicides; the 4-ethylphenyl group may offer novel bioactivity profiles .

Actividad Biológica

The compound 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic molecule belonging to the class of benzofuran derivatives. Its structure includes a benzofuran core, an amide linkage, and various substituents that contribute to its potential biological activities. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C_{17}H_{19}ClN_{2}O_{3}

- CAS Number : 888455-36-5

Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | A bicyclic structure that combines benzene and furan rings, known for diverse biological activities. |

| Amide Linkage | Facilitates interactions with biological targets, enhancing solubility and stability. |

| Chloropropanamido Group | May influence the compound's reactivity and biological interactions. |

| Ethylphenyl Substituent | Potentially enhances lipophilicity and modulates pharmacokinetic properties. |

Anticancer Activity

Benzofuran derivatives have been widely studied for their anticancer properties. Research indicates that compounds with similar structures to 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide , demonstrated notable anticancer activity in vitro against breast and lung cancer cells.

Antimicrobial Properties

Studies have shown that benzofuran derivatives can possess antimicrobial activity. For example, compounds structurally akin to 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide have been evaluated against bacterial strains such as E. coli and Bacillus subtilis. These studies often report Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Acetylcholinesterase Inhibition

Benzofurans have also been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide have shown varying degrees of AChE inhibition, with some exhibiting IC50 values in the low micromolar range .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | Benzofuran core with amino group | Anticancer |

| 3-methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide | Methyl substitution on benzofuran | Antimicrobial |

| 7-hydroxy-6-methoxybenzofuran derivatives | Hydroxy and methoxy groups on benzofuran | Anti-inflammatory |

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzofuran derivatives and tested their cytotoxicity against various cancer cell lines. The study found that modifications to the benzofuran core significantly influenced anticancer activity, suggesting that further structural optimization of compounds like 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide could enhance therapeutic efficacy.

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antibacterial properties of benzofuran-based compounds. The findings indicated that certain derivatives exhibited potent antibacterial activity against E. coli, with MIC values comparable to conventional antibiotics. This highlights the potential for developing new antimicrobial agents based on the benzofuran scaffold .

Q & A

Q. What are the common synthetic routes for 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step processes, including:

- Benzofuran core preparation : Formation of the benzofuran-2-carboxamide scaffold via cyclization of substituted phenols or through Pd-catalyzed C-H arylation reactions .

- Chloropropanamido incorporation : Acylation of the benzofuran nitrogen using 3-chloropropanoyl chloride under anhydrous conditions.

- Final coupling : Reaction with 4-ethylaniline via amide bond formation. Characterization methods include NMR (1H/13C), HPLC for purity assessment (>98%), and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Confirms substitution patterns on the benzofuran ring and the ethylphenyl group.

- FT-IR : Validates amide (C=O stretch at ~1650 cm⁻¹) and benzofuran (C-O-C stretch at ~1250 cm⁻¹) functionalities.

- X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding interactions, as seen in related benzofuran derivatives .

Q. How is the compound screened for initial biological activity in academic research?

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination).

- Target-specific studies : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods.

- Solubility and stability : Assessed via HPLC under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the chloropropanamido coupling step?

- Design of Experiments (DOE) : Use factorial designs to evaluate temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., HATU vs. EDCI) effects.

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

- Scale-up considerations : Transition from batch to flow chemistry to enhance reproducibility and reduce side reactions .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Purity verification : Re-analyze compound batches via HPLC-MS to rule out degradation or impurities.

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Target engagement studies : Confirm direct binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How is the structure-activity relationship (SAR) explored for benzofuran derivatives like this compound?

- Analog synthesis : Modify substituents (e.g., ethylphenyl to fluorophenyl) or the chloropropanamido chain length.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors and hydrophobic regions using tools like Schrödinger’s Phase .

Q. What advanced methods are used to study the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.

- Transcriptomics : RNA-seq to map gene expression changes.

- Metabolic profiling : LC-MS-based metabolomics to track pathway perturbations .

Q. How can computational tools address solubility challenges in preclinical development?

- Co-solvent screening : Predict compatible excipients using Hansen solubility parameters.

- Salt formation : Identify counterions (e.g., HCl or sodium salts) via pKa calculations (MarvinSketch).

- Nanoparticle formulation : Use molecular dynamics simulations to design stable liposomal or polymeric carriers .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.